![molecular formula C9H13NO2 B13038754 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol is a chemical compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an amino group and a hydroxypropyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Functional Group Introduction:
Reaction Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Applications De Recherche Scientifique
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants.
Mécanisme D'action
The mechanism of action of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may act on adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethylamine: Similar in structure but lacks the hydroxypropyl group.
4-Hydroxyamphetamine: Contains an additional methyl group compared to 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol.
4-Hydroxyphenylalanine: An amino acid derivative with a similar phenolic structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-[(1R,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |
Clé InChI |
LERQUQVEZIFCKB-RCOVLWMOSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


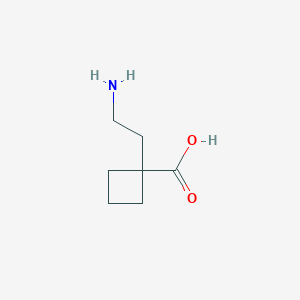
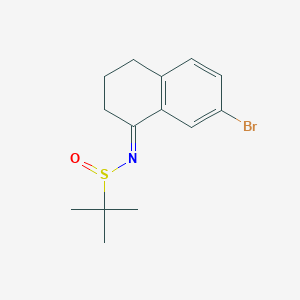
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
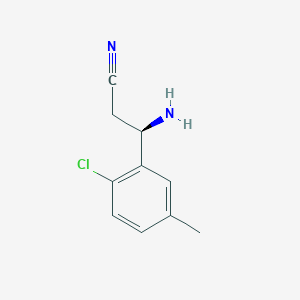
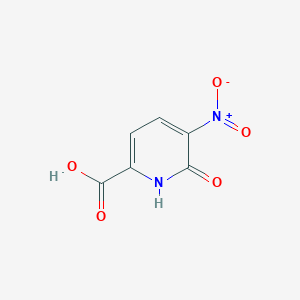
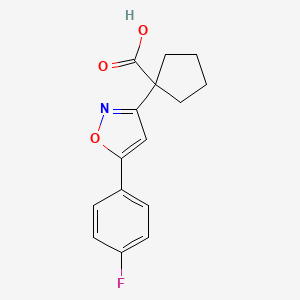


![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)


![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
